An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-5-methylpyridine
An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-5-methylpyridine, a substituted pyridine derivative, is a key intermediate in the synthesis of a variety of organic compounds. Its unique structural features, comprising a pyridine ring functionalized with both a methyl and an acetyl group, make it a versatile building block in medicinal chemistry, agrochemicals, and materials science.[1] The electron-withdrawing nature of the acetyl group and the electron-donating nature of the methyl group on the pyridine ring influence its reactivity and create opportunities for diverse chemical transformations. This guide provides a comprehensive overview of the chemical and physical properties of 2-Acetyl-5-methylpyridine, along with experimental protocols and key reactivity profiles, to support its application in research and development.
Chemical and Physical Properties
The chemical and physical properties of 2-Acetyl-5-methylpyridine are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | --INVALID-LINK-- |
| Molecular Weight | 135.16 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-(5-methylpyridin-2-yl)ethan-1-one | --INVALID-LINK-- |
| CAS Registry Number | 36357-38-7 | --INVALID-LINK-- |
| Appearance | Pale-Yellow Oil | --INVALID-LINK-- |
| Boiling Point | 55-56 °C (at oil pump pressure) | --INVALID-LINK-- |
| Density | ~1.03 g/cm³ | --INVALID-LINK-- |
| Solubility | Soluble in many organic solvents (e.g., ethanol, ether, chloroform). Partly miscible with water. | --INVALID-LINK--, --INVALID-LINK-- |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Water Solubility | 61.4 g/L | --INVALID-LINK-- |
| logP | 1.06 | --INVALID-LINK-- |
| pKa (Strongest Basic) | 3.18 | --INVALID-LINK-- |
| Polar Surface Area | 29.96 Ų | --INVALID-LINK-- |
| Rotatable Bond Count | 1 | --INVALID-LINK-- |
Spectral Data
Detailed spectral analysis is essential for the characterization and quality control of 2-Acetyl-5-methylpyridine. The expected spectral data are summarized below.
Table 3: Predicted Spectral Data
| Technique | Expected Peaks |
| ¹H NMR (CDCl₃) | δ ~8.4-8.6 (s, 1H, H-6), ~7.6-7.8 (d, 1H, H-4), ~7.1-7.3 (d, 1H, H-3), ~2.6 (s, 3H, COCH₃), ~2.4 (s, 3H, CH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~200 (C=O), ~158 (C-2), ~148 (C-6), ~137 (C-4), ~132 (C-5), ~123 (C-3), ~26 (COCH₃), ~18 (CH₃) ppm. |
| IR (neat) | ~3050 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1600, 1450 cm⁻¹ (C=C and C=N ring stretching), ~1360 cm⁻¹ (C-H bend of CH₃), ~830 cm⁻¹ (C-H out-of-plane bend).[2][3][4] |
| Mass Spectrometry (EI) | M⁺ at m/z = 135, fragments at m/z = 120 (M-CH₃)⁺, 92 (M-COCH₃)⁺. |
Experimental Protocols
Synthesis of 2-Acetyl-5-methylpyridine
A common method for the synthesis of 2-Acetyl-5-methylpyridine involves the acylation of a corresponding pyridine derivative.[5] The following is a representative experimental protocol based on literature procedures for similar compounds.
Reaction Scheme:
Figure 1: General synthesis scheme for 2-Acetyl-5-methylpyridine.
Materials:
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2,5-Lutidine
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n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
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Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)
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Anhydrous aluminum trichloride (AlCl₃) (optional, as a Lewis acid catalyst)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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A solution of 2,5-lutidine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
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A solution of n-BuLi or LDA in an appropriate solvent is added dropwise to the cooled solution of 2,5-lutidine. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete deprotonation at the 2-methyl group.
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The acetylating agent (acetic anhydride or acetyl chloride) is then added dropwise to the reaction mixture at -78 °C.
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The reaction is allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.
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The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude product.
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The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2-Acetyl-5-methylpyridine.
Note: This is a generalized procedure. Reaction conditions such as temperature, reaction time, and the choice of base and acetylating agent may need to be optimized for the best yield and purity.
Chemical Reactivity
The reactivity of 2-Acetyl-5-methylpyridine is dictated by the interplay of the pyridine ring and its substituents.
References
- 1. 5-Acetyl-2-methylpyridine [myskinrecipes.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 5-Acetyl-2-methylpyridine Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
